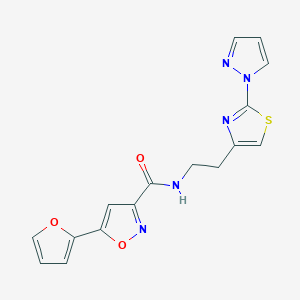
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride, also known as (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, or 3S4R-4-3-chlorophenylpyrrolidine-3-carboxylic acid hydrochloride, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 325.89 g/mol and a melting point of 184-186 °C. It has a pKa of 4.5 and a solubility of 0.1 g/L in water. It is a chiral compound, meaning that it has two molecular forms that are mirror images of each other and can only be distinguished by optical methods.
Aplicaciones Científicas De Investigación
1. Structural and Conformational Studies
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid; hydrochloride has been utilized in structural and conformational studies. A research by Burgos et al. (1992) involved synthesizing a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, closely related to the compound , to explore their preferred conformation in methanol-d4. These studies are significant for understanding the molecular structure and behavior of similar compounds (Burgos et al., 1992).
2. Synthesis of Complex Metal Compounds
The compound has applications in the synthesis of complex metal compounds. For example, Dirghangi et al. (1997) synthesized a family of ReVINAr amide complexes, demonstrating the use of related compounds in the formation of intricate metal-based structures (Dirghangi et al., 1997).
3. Key Intermediates in Synthesis
This compound serves as a key intermediate in various synthetic processes. Izquierdo et al. (1999) used similar compounds in the synthesis of polyhydroxyindolizidines, highlighting the role of such compounds in complex organic synthesis (Izquierdo et al., 1999).
4. Study of Coordination Polymers
The compound is also significant in the study and formation of coordination polymers. Ghosh and Bharadwaj (2003, 2004) explored the formation of metal-organic framework structures using similar pyridine-2,6-dicarboxylic acid compounds. These studies contribute to the understanding of 3D metal-organic frameworks, which have potential applications in various fields (Ghosh & Bharadwaj, 2003); (Ghosh & Bharadwaj, 2004).
Propiedades
IUPAC Name |
(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHHOWWTGGDVRO-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2869211.png)
![(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride](/img/structure/B2869212.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)




![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)